![molecular formula C21H34 B13976464 Perhydrodibenzo[a,i]fluorene CAS No. 55256-24-1](/img/structure/B13976464.png)
Perhydrodibenzo[a,i]fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perhydrodibenzo[a,i]fluorene is a chemical compound with the molecular formula C21H34. It is also known as eicosahydrodibenzo[a,i]fluorene. This compound is characterized by its unique structure, which includes a fully hydrogenated dibenzo[a,i]fluorene core. It is a colorless, crystalline solid with a high boiling point of approximately 392.7°C and a density of 0.965 g/cm³ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of perhydrodibenzo[a,i]fluorene typically involves the hydrogenation of dibenzo[a,i]fluorene. This process requires the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or tetrahydrofuran, to facilitate the hydrogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar hydrogenation process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures efficient hydrogenation and high yield of the desired product. The reaction conditions are optimized to maintain the stability of the compound and minimize by-product formation .
Analyse Des Réactions Chimiques
Types of Reactions: Perhydrodibenzo[a,i]fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Further reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of more saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Perhydrodibenzo[a,i]fluorene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of perhydrodibenzo[a,i]fluorene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. These interactions can result in various biological effects, including modulation of metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Dibenzo[a,i]fluorene: The non-hydrogenated form of perhydrodibenzo[a,i]fluorene.
Tetrahydrodibenzo[a,i]fluorene: A partially hydrogenated derivative.
Hexahydrodibenzo[a,i]fluorene: Another partially hydrogenated form.
Uniqueness: this compound is unique due to its fully hydrogenated structure, which imparts distinct physical and chemical properties compared to its partially hydrogenated or non-hydrogenated counterparts. This makes it a valuable compound for specific applications where stability and reactivity are crucial .
Propriétés
Numéro CAS |
55256-24-1 |
|---|---|
Formule moléculaire |
C21H34 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
pentacyclo[11.8.0.02,11.05,10.014,19]henicosane |
InChI |
InChI=1S/C21H34/c1-3-7-16-14(5-1)9-11-18-19-12-10-15-6-2-4-8-17(15)21(19)13-20(16)18/h14-21H,1-13H2 |
Clé InChI |
AXAQHVIIZMRCDU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CCC3C2CC4C3CCC5C4CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



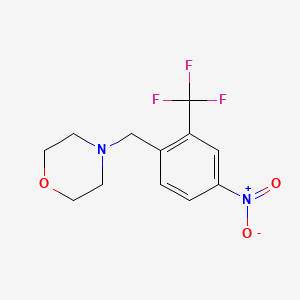

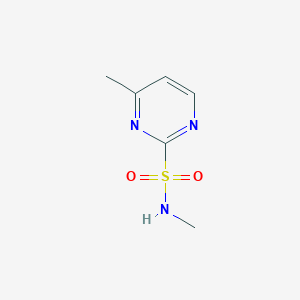
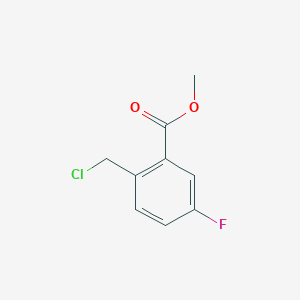
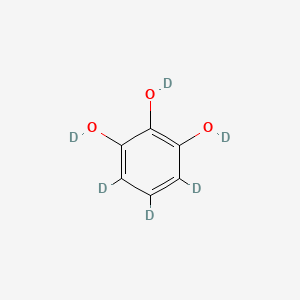
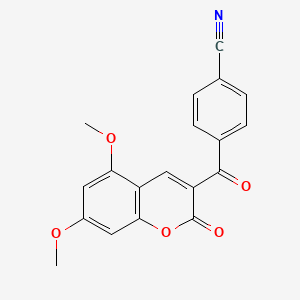
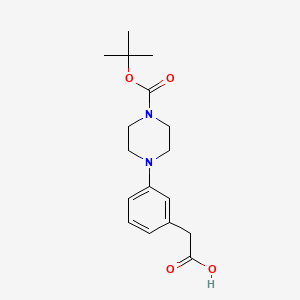
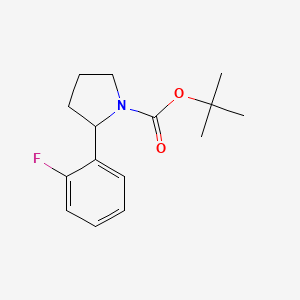
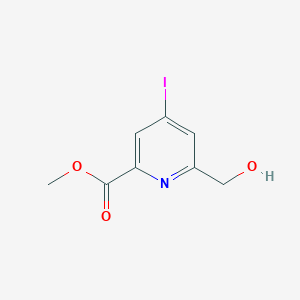
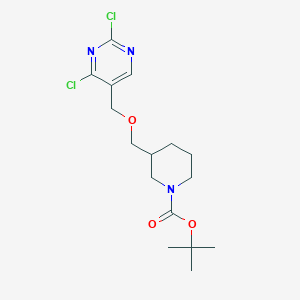
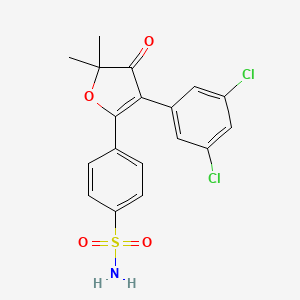
![9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine](/img/structure/B13976471.png)

